2-(4-Aminophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBGLBYZHLKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285527 | |
| Record name | 2-(4-aminophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-76-7 | |
| Record name | 6633-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-aminophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Pathways for 2-(4-Aminophenyl)acetamide and its Derivatives
The creation of this compound and its derivatives can be achieved through several advanced synthetic routes. These methods are crucial for producing the target compound and for introducing functional diversity.
Reduction of N-(4-Nitrophenyl)acetamide via Metal/Acid Catalysis
A primary and well-established method for synthesizing this compound is the reduction of the nitro group of N-(4-nitrophenyl)acetamide. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into an electron-donating amino group. researchgate.net Metal/acid systems are commonly employed for this purpose due to their efficiency and selectivity. researchgate.net
Iron/Acetic Acid Systems
The use of iron metal in the presence of an acid, such as acetic acid, is a classic and highly selective method for the reduction of aromatic nitro groups. researchgate.netscholaris.ca This system is favored for its mild reaction conditions and broad functional group tolerance. scholaris.ca The reaction involves the oxidation of iron to an iron salt while the nitro group is reduced. Acetic acid serves as a proton source and helps to dissolve the starting materials. scholaris.ca
In a typical procedure, N-(4-nitrophenyl)acetamide is dissolved in a solvent like 70% aqueous ethanol, and iron powder is added. Acetic acid is then introduced to initiate the reduction. The reaction mixture is stirred, often with heating, to ensure complete conversion. scholaris.ca The product, this compound, can then be isolated through filtration and extraction procedures. scholaris.ca
Table 1: Reaction Parameters for Iron/Acetic Acid Reduction
| Parameter | Condition | Purpose |
| Reducing Agent | Iron Powder | Electron source for the reduction of the nitro group. |
| Acid | Acetic Acid | Proton source and catalyst. |
| Solvent | 70% Aqueous Ethanol | Dissolves reactants and facilitates the reaction. |
| Isolation | Filtration & Extraction | Separation of the final product from the reaction mixture. |
Zinc/Hydrochloric Acid Systems
Another effective metal/acid system for the reduction of N-(4-nitrophenyl)acetamide utilizes zinc powder and hydrochloric acid. researchgate.net This method is also a standard procedure in organic synthesis for converting nitroarenes to anilines. mdpi.com
The reaction is typically carried out by adding N-(4-nitrophenyl)acetamide to a flask with concentrated hydrochloric acid, followed by the gradual addition of zinc powder. researchgate.net The mixture is often heated to facilitate the reaction. researchgate.net The strong acidic environment and the reducing power of zinc effectively convert the nitro group to an amino group. mdpi.com After the reaction is complete, the mixture is basified to precipitate the product, which is then extracted and purified. researchgate.net
Table 2: Comparison of Metal/Acid Reduction Systems
| Feature | Iron/Acetic Acid | Zinc/Hydrochloric Acid |
| Metal | Iron (Fe) researchgate.net | Zinc (Zn) researchgate.net |
| Acid | Acetic Acid (CH₃COOH) researchgate.net | Hydrochloric Acid (HCl) researchgate.net |
| Selectivity | Highly selective for nitro groups researchgate.net | Effective reducing agent |
| Reaction Conditions | Mild researchgate.net | Can require heating researchgate.net |
Acetylation of 4-Aminophenol (B1666318) Derivatives
The acetylation of aminophenol derivatives is a fundamental reaction to produce acetamides. For instance, the well-known analgesic, paracetamol (N-(4-hydroxyphenyl)acetamide), is synthesized by acetylating 4-aminophenol. rsc.orgresearchgate.net This is typically achieved using acetic anhydride (B1165640), often in an aqueous medium or with a co-solvent. rsc.orggoogle.com The amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride in an addition-elimination reaction. rsc.org While this specific example leads to paracetamol, the underlying principle of acetylating an amino group on a phenyl ring is directly relevant to the synthesis of related acetamides.
Nucleophilic Acyl Substitution Strategies
Nucleophilic acyl substitution is a broad class of reactions that is fundamental to the synthesis of amides, including this compound and its derivatives. libretexts.org This reaction involves a nucleophile attacking the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. libretexts.org
For example, 4-aminophenylacetic acid can be activated and then reacted with an amine. One method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 4-aminophenylacetyl chloride can then react with an amine, such as dimethylamine, to form the corresponding N,N-dimethylacetamide derivative. Another activation method uses carbodiimides like 1,1'-carbonyldiimidazole (B1668759) (CDI), which form a reactive acylimidazole intermediate that subsequently reacts with an amine. These strategies are versatile and can be adapted to synthesize a wide range of amides.
Palladium-Catalyzed Ortho-Arylation using N-(2-Aminophenyl)acetamide Directing Groups
In more advanced synthetic applications, acetamide (B32628) groups can function as directing groups in transition-metal-catalyzed C-H functionalization reactions. Specifically, N-(2-aminophenyl)acetamide has been successfully employed as a bidentate directing group in palladium-catalyzed ortho-arylation of benzamides. nih.govacs.orgacs.orguu.edu
This methodology allows for the selective formation of a carbon-carbon bond at the ortho position of a benzamide (B126). acs.orguu.edu The N-(2-aminophenyl)acetamide group coordinates to the palladium catalyst, positioning it to activate a specific C-H bond on the benzamide substrate for reaction with an aryl halide. acs.orguu.edu This strategy has been used to synthesize various biaryl amide derivatives in good to moderate yields and has been applied to the synthesis of bioactive natural products like urolithins. nih.govacs.orguu.edu A notable feature of this reaction is the use of Mn(OAc)₂ as a co-oxidant, allowing for silver-free reaction conditions. acs.orgacs.org The directing group can later be removed under basic conditions, yielding a biaryl carboxylic acid. acs.org
Table 3: Key Features of Pd-Catalyzed Ortho-Arylation
| Component | Role |
| Catalyst | Palladium (Pd) complex acs.orguu.edu |
| Directing Group | N-(2-Aminophenyl)acetamide (APA) acs.orguu.edu |
| Substrate | Substituted benzamides acs.org |
| Coupling Partner | Aryl/heteroaryl iodides acs.org |
| Co-oxidant | Mn(OAc)₂ acs.orgacs.org |
| Selectivity | Absolute ortho-monoaryl selectivity acs.orgacs.org |
Derivatization Strategies for Enhanced Bioactivity
The modification of the this compound core is a key strategy for discovering new and more effective therapeutic agents. These modifications often involve the introduction of various heterocyclic systems and functional groups to modulate the molecule's physicochemical properties and biological activity.
Formation of N-[4-(benzothiazole-2-yl)phenyl]acetamide Derivatives
A significant area of research has been the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which have shown considerable antitumor activity. srce.hrnih.gov The synthesis of the core 2-(4-aminophenyl)benzothiazole structure is often achieved through the reaction of 4-aminobenzoic acid with 2-aminothiophenol (B119425) in the presence of polyphosphoric acid, sometimes utilizing microwave irradiation to facilitate the reaction. srce.hrnih.govgoogleapis.com
Once the 2-(4-aminophenyl)benzothiazole core is obtained, it undergoes an acetylation reaction to form an amide. srce.hrnih.gov This acetylated intermediate is then further derivatized. A common synthetic route involves the reaction of N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide with various substituted phenols or thiophenols. google.com This reaction is typically carried out in a solvent like acetonitrile (B52724) and in the presence of a base such as potassium carbonate, often under reflux conditions. google.com This approach allows for the introduction of a diverse range of aryloxy or arylthio moieties to the acetamide group, leading to a library of novel compounds for biological screening. google.com
Synthesis of N-[4-([2-(4-aminophenyl)ethyl]-1,3-thiazol-2-yl)acetamide Analogues
The synthesis of thiazole-containing acetamide analogues represents another important derivatization strategy. While a direct synthesis for N-[4-([2-(4-aminophenyl)ethyl]-1,3-thiazol-2-yl)acetamide is not extensively detailed, analogous synthetic routes provide insight into their preparation. For instance, the synthesis of 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide, a compound known as Mirabegron, involves the condensation of a (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol derivative with 2-(2-aminothiazol-4-yl)acetic acid. google.comgoogle.com This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl), in an aqueous medium. google.com
Another relevant synthetic approach starts with p-phenylenediamine (B122844) (PPD). The synthesis involves the protection of one of the amino groups of PPD, for example, using a tert-butyloxycarbonyl (BOC) group. The remaining free amino group is then acylated. Following deprotection, the resulting 4-amino-N-phenylacetamide intermediate can be converted into an isothiocyanate, which then serves as a precursor for forming a thiourea (B124793). Finally, condensation with an α-halocarbonyl compound yields the desired N-phenylacetamide derivatives containing a 4-arylthiazole moiety. nih.gov
Conjugation with Heterocyclic Ring Systems (e.g., benzimidazole (B57391), benzothiazole (B30560), benzoxazole)
To explore a wider range of biological activities, the this compound scaffold is often conjugated with various other heterocyclic ring systems. A common strategy involves preparing N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide as a key intermediate. srce.hrgoogleapis.com This intermediate can then be reacted with a variety of 2-mercapto-substituted heterocyclic compounds, such as those from the benzimidazole, benzothiazole, or benzoxazole (B165842) families. srce.hrgoogleapis.com The reaction is typically carried out in a solvent like acetone (B3395972) with a base, such as potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom. srce.hrgoogleapis.com This method has been successfully used to synthesize a large number of derivatives for anticancer screening. srce.hrnih.govgoogleapis.com
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
| N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide | 2-Mercaptobenzimidazole | Acetone, K2CO3 | N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazol-2-yl)thio]acetamide | srce.hrgoogleapis.com |
| N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide | 2-Mercaptobenzothiazole (B37678) | Acetone, K2CO3 | N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzothiazol-2-yl)thio]acetamide | srce.hrgoogleapis.com |
| N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide | 2-Mercaptobenzoxazole | Acetone, K2CO3 | N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzoxazol-2-yl)thio]acetamide | srce.hrgoogleapis.com |
Thiosemicarbazone-Type Ligand Synthesis incorporating 4-aminoacetanilide Units
Thiosemicarbazones derived from 4-aminoacetanilide (N-(4-aminophenyl)acetamide) have been synthesized and investigated for their biological properties. google.comnih.gov A general synthetic procedure involves the functionalization of 4-aminoacetanilide to create an isothiocyanate group. google.comnih.gov This is followed by a nucleophilic addition reaction with a hydrazone to form the final thiosemicarbazone ligand. google.comnih.gov These thiosemicarbazone ligands can then be used to form coordination complexes with various transition metals, such as copper(II), which have also been evaluated for their biological activities. google.com
Introduction of Halogen and Nitro Substitutions for Activity Modulation
The introduction of halogen atoms and nitro groups onto the this compound framework is a common strategy to modulate the bioactivity of the resulting derivatives. For example, the inclusion of a chlorine atom on the phenyl ring of the 2-(4-aminophenyl)benzothiazole structure has been explored in the synthesis of new anticancer agents. srce.hrnih.gov The presence of halogens can significantly influence the electronic properties and lipophilicity of the molecule, which can in turn affect its biological target interactions and pharmacokinetic profile.
Furthermore, the amino group on the phenyl ring of this compound derivatives can be oxidized to form nitro derivatives. tandfonline.com The aromatic ring itself can also undergo electrophilic substitution reactions such as nitration. tandfonline.com These nitro-substituted compounds can serve as intermediates for further chemical modifications, as the nitro group can be subsequently reduced back to an amino group, allowing for the introduction of other functionalities.
Chemical Reaction Analysis of 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide
The compound 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide is susceptible to a variety of chemical transformations, which can be used to further diversify its structure or may be relevant to its mechanism of action.
Key reactions include:
Oxidation : The thioether linkage in the molecule can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).
Reduction : The nitro group present on the phenyl ring is readily reduced to an amino group. Common reducing agents for this transformation include iron powder in the presence of an acid like hydrochloric acid.
Substitution : The primary amino group on the 4-aminophenyl moiety can undergo various electrophilic substitution reactions. For example, it can be diazotized and then coupled with phenols or other aromatic amines to form azo compounds.
These reactions highlight the chemical versatility of this class of compounds and provide avenues for the synthesis of a broader range of derivatives with potentially enhanced or novel biological activities.
Reduction of Nitro Groups to Amino Groups
The synthesis of this compound is commonly achieved through the chemical reduction of its nitro precursor, 2-(4-nitrophenyl)acetamide. The reduction of an aromatic nitro group (-NO₂) to a primary amino group (-NH₂) is one of the most significant and widely used reactions in the synthesis of aromatic compounds. researchgate.net
This transformation can be accomplished using various reducing agents and catalytic systems. Catalytic hydrogenation is a prevalent method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.comvulcanchem.com Another effective approach involves the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. researchgate.netsmolecule.com A green synthesis method for the isomeric compound N-(4-aminophenyl)acetamide involves the reduction of the corresponding nitroacetanilide using Zn/NH₄Cl in water. wikipedia.org The choice of method often depends on factors like substrate compatibility, desired yield, and scalability.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Solvent/Conditions | Reference |
|---|---|---|
| Iron (Fe) powder / Hydrochloric acid (HCl) | Acidic aqueous solution | researchgate.netsmolecule.com |
| Zinc (Zn) / Acetic acid or NH₄Cl | Aqueous or alcoholic solvent | researchgate.netwikipedia.org |
| Tin(II) chloride (SnCl₂) | Concentrated HCl | |
| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C), Ethanol | vulcanchem.com |
This table presents common methodologies for the reduction of aromatic nitro compounds to form the corresponding amines, a key step in synthesizing this compound.
Electrophilic Substitution Reactions of Amino Groups (e.g., Diazotization and Coupling)
The primary aromatic amino group of this compound is a key functional handle for further molecular elaboration through electrophilic substitution reactions. Among the most important of these is diazotization, followed by a subsequent coupling or substitution reaction.
Diazotization involves treating the primary amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). asu-edu.ru This process converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻).
These diazonium salts are valuable intermediates that can undergo a variety of transformations.
Azo Coupling: The diazonium salt can act as an electrophile and react with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline (B41778), to form a brightly colored azo compound (-N=N-). nih.gov This reaction is the basis for the synthesis of a vast range of azo dyes. nih.gov
Sandmeyer Reaction: The diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br, I) or a cyano group (-CN), typically using a copper(I) salt as a catalyst. rsc.org Research on the related isomer, N-(4-aminophenyl)acetamide, has shown it can be efficiently converted to N-(4-iodophenyl)acetamide with a 78% yield via an electrochemical Sandmeyer reaction. rsc.org
Table 3: Diazotization and Subsequent Reactions of a this compound Analog
| Reaction | Reagents | Product Type | Reference |
|---|---|---|---|
| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aryl Diazonium Salt | |
| Azo Coupling | Aryl Diazonium Salt, Activated Aromatic Ring | Azo Compound | |
| Sandmeyer (Iodination) | Aryl Diazonium Salt, (Electrochemical) | Aryl Iodide | rsc.org |
This table outlines the diazotization of an aromatic amine and subsequent transformations, based on data for the closely related isomer N-(4-Aminophenyl)acetamide.
Biological and Pharmacological Activities
Anticancer and Antitumor Properties
Derivatives built upon the 2-(4-aminophenyl)acetamide framework, notably the 2-(4-aminophenyl)benzothiazoles, represent a class of antitumor agents with potent and highly selective activity. researchgate.net These compounds have been identified by the National Cancer Institute (NCI) in the USA as belonging to a unique mechanistic class, distinct from other chemotherapeutic agents. researchgate.net
In Vitro Cytotoxicity against Human Tumor Cell Lines
Substituted 2-(4-aminophenyl)benzothiazoles have demonstrated potent growth-inhibiting effects in the nanomolar range against a variety of human-derived tumor cell lines. researchgate.net Initial discoveries highlighted the parent molecule, 2-(4-aminophenyl)benzothiazole, for its potent and selective in vitro activity against the MCF-7 breast carcinoma cell line. tandfonline.com Subsequent research on its analogues revealed that this activity extends to other cancer types.
Compounds bearing specific substitutions, such as a 3'-methyl, 3'-bromo, 3'-iodo, or 3'-chloro group, are particularly potent, with their efficacy extending to ovarian, lung, and renal cell lines. acs.org The antitumor activity of this class of compounds has been consistently observed against sensitive breast tumor cell lines (e.g., MCF-7, MDA 468) and has been shown to be effective against certain colon, ovarian, and renal tumor cell lines as well. researchgate.netsrce.hr The growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors was found to be significantly retarded by a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. researchgate.net
Table 1: In Vitro Cytotoxicity of 2-(4-Aminophenyl)benzothiazole Derivatives This table is for illustrative purposes based on textual data. Specific IC50 values can vary between studies.
| Compound Class | Cancer Type | Affected Cell Lines | Potency |
|---|---|---|---|
| 2-(4-Aminophenyl)benzothiazoles | Breast Cancer | MCF-7, MDA 468, BO, MT-1, MT-3, ZR-75-1, T47D | High (Nanomolar range) |
| 2-(4-Aminophenyl)benzothiazoles | Colon Cancer | Various | Potent |
| 2-(4-Aminophenyl)benzothiazoles | Ovarian Cancer | IGROV-1, Various | Potent |
| 2-(4-Aminophenyl)benzothiazoles | Renal Cancer | Various | Potent |
To address the challenge of drug-resistant cancers, novel molecules belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family have been synthesized and evaluated. acs.orgresearchgate.net These derivatives have shown high in vitro potency against both sensitive and resistant cancer cell lines across three aggressive cancer models: melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). acs.orgresearchgate.net
A lead compound from this series, designated 6b, exhibited significant cellular activity against these cancers, often in the low micromolar range. acs.orgnih.gov Importantly, this compound demonstrated good selectivity for cancer cells while showing no toxicity against normal cells at its active concentrations. nih.gov The lead compound was found to induce cell death through a combination of apoptosis and autophagy. researchgate.net
Table 2: Efficacy of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives This table is for illustrative purposes based on textual data.
| Cancer Model | Cell Line Status | Efficacy |
|---|---|---|
| Melanoma | Sensitive and Resistant | High in vitro potency |
| Pancreatic Cancer | Sensitive and Resistant | High in vitro potency |
| Chronic Myeloid Leukemia (CML) | Sensitive and Resistant | High in vitro potency |
Activity against Breast, Colon, Ovarian, and Renal Cell Lines
Mechanism of Action in Cancer
The anticancer activity of these compounds is not due to direct cytotoxicity but rather relies on their metabolic activation within sensitive cancer cells. researchgate.nettandfonline.com
The mechanism of action for the 2-(4-aminophenyl)benzothiazole class of compounds involves their metabolism into reactive intermediates that can covalently bind to DNA. tandfonline.comresearchgate.net This process leads to the formation of DNA adducts, which trigger cellular damage and ultimately provoke cell death. researchgate.netresearchgate.net
The active metabolite is thought to be a reactive electrophilic species, potentially a nitrenium ion, which is generated following the initial metabolic steps. researchgate.netresearchgate.net These reactive species are capable of forming adducts with DNA bases, such as 2'-deoxyguanosine. researchgate.net This DNA damage is a critical step that leads to the activation of apoptotic machinery and cell death in susceptible tumor cells. researchgate.net
The biotransformation of 2-(4-aminophenyl)benzothiazole derivatives is centrally dependent on the cytochrome P450 isoform CYP1A1. researchgate.net These compounds are potent agonists for the aryl hydrocarbon receptor (AhR). researchgate.net The binding of the compound to the AhR leads to the induction of CYP1A1 expression, primarily in sensitive cancer cells. researchgate.netresearchgate.net
The induced CYP1A1 enzyme then metabolizes the parent compound (prodrug) into its biologically active form. nih.gov This process involves the N-oxidation of the primary amine group to generate the reactive electrophilic species responsible for DNA adduct formation. researchgate.netresearchgate.net This targeted metabolic activation within cancer cells that express high levels of CYP1A1 explains the selective and potent antitumor activity of this class of agents. researchgate.netnih.gov The constitutive expression of CYP1A1 in a majority of breast tumors may contribute to their particular sensitivity to these agents. nih.gov
Induction of Apoptosis and Autophagy
Preclinical Investigations and In Vivo Efficacy
Preclinical studies have been crucial in evaluating the therapeutic potential of this compound derivatives, focusing on improving their drug-like properties and demonstrating their effectiveness in animal models.
A significant challenge with some potent 2-(4-aminophenyl)benzothiazole derivatives is their lipophilicity, which can limit their bioavailability and formulation for parenteral administration. nih.govresearchgate.net To address this, a prodrug strategy has been successfully employed. mdpi.comhumanjournals.comiipseries.org This involves conjugating amino acids to the exocyclic primary amine group of the parent compound. nih.govresearchgate.net
These amino acid prodrugs are typically water-soluble and chemically stable. nih.govresearchgate.net Following administration, they are designed to rapidly and quantitatively convert back to the active parent amine in vivo. nih.govresearchgate.net This approach not only improves solubility and bioavailability but can also ensure that plasma concentrations of the active drug are maintained at levels sufficient to produce a cytocidal effect for an extended period. nih.govresearchgate.net
The in vivo antitumor efficacy of this compound derivatives has been validated in various xenograft models.
The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a water-soluble derivative, demonstrated significant retardation of tumor growth in mice bearing human breast (MCF-7) and ovarian (IGROV-1) cancer xenografts. nih.govresearchgate.net In these models, the prodrug effectively released the active parent compound, leading to the desired therapeutic effect. nih.govresearchgate.net
Similarly, the derivative N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (compound 6b) showed a significant reduction in tumor growth in an A375 melanoma xenograft model in mice, highlighting its potency against aggressive cancers. nih.govacs.orgresearchgate.net
| Compound/Derivative | Xenograft Model | Observed Efficacy | Reference |
|---|---|---|---|
| Lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast Cancer) | Significant tumor growth retardation | nih.gov, researchgate.net |
| Lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | IGROV-1 (Ovarian Cancer) | Significant tumor growth retardation | nih.gov, researchgate.net |
| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide (Compound 6b) | A375 (Melanoma) | Significant reduction of tumor growth | nih.gov, researchgate.net, acs.org |
Prodrug Development for Enhanced Bioavailability and Pharmacokinetics
Enzyme Inhibition Studies
Beyond its anticancer activities, derivatives of this compound have been explored as inhibitors of specific enzymes, such as urease.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. The inhibition of this enzyme is a key therapeutic strategy.
Research has shown that N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives are effective urease inhibitors. mdpi.com In one study, all synthesized compounds in this series showed greater activity than the thiourea (B124793) standard. mdpi.com The most potent compound was identified as N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide. mdpi.com Molecular docking studies suggest that these acetamide (B32628) derivatives bind to the non-metallic active site of the urease enzyme, and hydrogen bonding plays a crucial role in their inhibitory action. mdpi.com
Additionally, hybrid molecules combining benzamide-acetamide and sulfonamide pharmacophores have been synthesized and evaluated as urease inhibitors, with some demonstrating competitive or mixed modes of inhibition. nih.govacs.org
| Compound Class | Example Compound | Inhibition Finding | Reference |
|---|---|---|---|
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Found to be the most active in the series, more active than the thiourea standard. | mdpi.com |
| Benzamide-Acetamide-Sulfonamide Hybrids | Diclofenac conjugated with sulfanilamide | Demonstrated potent, competitive urease inhibition. | acs.org |
Cyclooxygenase (COX-II) Inhibition
Cyclooxygenase-II (COX-II) is an enzyme that plays a critical role in inflammation and pain pathways. galaxypub.cocyberleninka.ru Selective inhibition of COX-II is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. galaxypub.coarchivepp.com Acetamide derivatives, in particular, are recognized as important structural components in the design of COX-II inhibitors. galaxypub.co
Research into 2-(2-aryl amino) phenyl acetamide derivatives has identified several compounds with significant COX-II inhibitory activity. cyberleninka.ru In one study, a series of these derivatives were synthesized and evaluated for their anti-inflammatory effects. The results indicated that the electronic, structural, and spatial characteristics of these compounds determine their ability to inhibit the COX-II enzyme. cyberleninka.ru Four compounds from this series (designated as B, D, F, and H) demonstrated significant anti-inflammatory activity, with some showing higher potency than the reference drug, celecoxib. cyberleninka.ru
Table 1: In Vitro COX-II Inhibition by 2-(2-aryl amino) Phenyl Acetamide Derivatives
| Compound | IC50 (μmole/L) cyberleninka.ru |
| F | 0.119 ± 0.005 |
| D | 0.134 ± 0.006 |
| B | 0.165 ± 0.007 |
| H | 0.228 ± 0.010 |
| Celecoxib (Reference) | >0.165 ± 0.007 |
Kinase Inhibition (e.g., PI3K enzyme)
Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often linked to diseases like cancer. ontosight.ai The this compound moiety has been incorporated into various molecular structures to explore their potential as kinase inhibitors. ontosight.ainih.gov The phosphoinositide 3-kinase (PI3K) enzyme, in particular, is a target of interest due to its role in tumor growth. researchgate.net
Derivatives of 2-(4-Aminophenyl)benzothiazole, a closely related structure, have been shown to inhibit the PI3K enzyme. researchgate.net Furthermore, a class of compounds known as pyrrolo[2,3-d]pyrimidine derivatives, which includes structures like 2-(4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)-N-(4-isopropylphenyl)acetamide, have been synthesized and evaluated as inhibitors of the RET kinase. nih.gov Another study on 2-aminophenyl-4-phenylpyrimidines also demonstrated kinase inhibition, with some compounds showing IC50 values below 0.1 µM. google.com
Table 2: Kinase Inhibition by Related Phenylacetamide Derivatives
| Compound Class | Target Kinase | Activity | Reference |
| 2-Aminophenyl-4-phenylpyrimidines | Kinase (unspecified) | IC50 < 0.1 µM | google.com |
| Pyrrolo[2,3-d]pyrimidines | RET | Inhibitor | nih.gov |
| 2-(4-Aminophenyl)benzothiazole | PI3K | Inhibitor | researchgate.net |
Inhibition of HIV-1 Reverse Transcriptase
HIV-1 reverse transcriptase (RT) is a vital enzyme for the replication of the human immunodeficiency virus. wiley.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a non-essential site on the enzyme, disrupting its function. researchgate.netmdpi.com Phenylacetamide derivatives have been a focus of research for developing novel NNRTIs. google.com
Studies have identified compounds such as 2-benzoyl phenyl-N-[phenyl]-acetamide and its derivatives as inhibitors of HIV-1 RT. google.com These findings have spurred further research into related structures to discover agents with improved potency and resistance profiles. While direct inhibitory data for this compound itself is limited in the provided context, the broader class of phenylacetamides is clearly established as a promising scaffold for HIV-1 RT inhibitors. google.com
Antimicrobial Activities
The this compound framework and its derivatives have been investigated for their potential to combat various microbial pathogens.
Antibacterial Efficacy (e.g., against E. coli)
Several studies have synthesized and tested derivatives of this compound for their ability to inhibit bacterial growth, including against the Gram-negative bacterium Escherichia coli. One study on new amide derivatives of 2-aminobenzthiazole found that most of the synthesized compounds exhibited moderate activity against E. coli at a concentration of 250 µg/mL. impactfactor.org
In another research effort, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)phenylacetamide derivatives were evaluated and found to possess a broad spectrum of antibacterial activity. nih.gov Similarly, the antibacterial potential of 2-mercaptobenzothiazole (B37678) acetamide derivatives has been explored, with some compounds showing minimum inhibitory concentrations (MIC) against E. coli that were close to the standard drug, levofloxacin. acs.org However, not all derivatives show promise; a study on certain benzimidazole-based pyrimidine (B1678525) derivatives synthesized from 2-(4-aminophenyl) benzimidazole (B57391) reported no antimicrobial activity against E. coli at the tested concentrations. researchgate.net
Table 3: Antibacterial Activity of Selected Acetamide Derivatives against E. coli
| Compound Type | Activity Against E. coli | Reference |
| Amide derivatives of 2-aminobenzthiazole | Moderate activity at 250 µg/mL | impactfactor.org |
| 2-Mercaptobenzothiazole acetamide derivatives | MIC values close to levofloxacin | acs.org |
| N-(4-(1H-benzo[d]imidazole-2-yl)...) acetamide | No activity observed | researchgate.net |
Antifungal Properties
The antifungal potential of compounds derived from this compound has also been a subject of investigation. A study focusing on thiosemicarbazones synthesized from N-(4-aminophenyl)acetamide demonstrated notable antifungal properties against Candida albicans. researchgate.net Specifically, 2-acetylpyridine{N-(4-aminophenyl)acetamid}-thiosemicarbazone was found to have a minimum inhibitory concentration (MIC) of 250.00 µg/mL and a minimum biocidal concentration (CMB) of 500.00 µg/mL against this fungal pathogen. researchgate.net
Further research into N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives confirmed a broad spectrum of antifungal activity, with MIC values ranging from 1.95 to 500 µg/ml against various fungi, including C. albicans. nih.gov Additionally, derivatives of 2-[[5-(4-aminophenyl)-4-(4-substituted phenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-substituted phenyl)acetamide were reported to have moderate antifungal activities. ingentaconnect.com
Table 4: Antifungal Activity of a this compound Derivative Against Candida albicans
| Compound | MIC (µg/mL) researchgate.net | CMB (µg/mL) researchgate.net |
| 2-acetylpyridine{N-(4-aminophenyl)acetamid}thiosemicarbazone | 250.00 | 500.00 |
| Salicylaldehyde{N-(4-aminophenyl)acetamid}thiosemicarbazone | 31.25 | 62.50 |
| Nystatin (Standard) | 80.00 | 80.00 |
Antitubercular Activity of Related N-phenylacetamide Derivatives
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. nih.govnih.gov The N-phenylacetamide scaffold is considered a promising starting point for creating such novel drugs. nih.gov
Several series of N-phenylacetamide derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent to moderate activity, with MIC values ranging from 4 to 64 μg/mL. nih.govnih.gov One of the most potent compounds in this series exhibited an MIC of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant strain. nih.govnih.gov
Another study focused on dioxoisoindolinylmethyl-triazolyl-N-phenylacetamide derivatives, with the most effective compounds showing an MIC of 12.5 μg/mL against M. tuberculosis H37Rv. lppcollegerisod.ac.inresearchgate.net Furthermore, research on 1,2,4-triazol-3-thiol linked phenylacetamide derivatives identified a compound (5D) with an MIC of 0.8 μg/ml, comparable to standard drugs like rifampicin (B610482) and streptomycin. benthamdirect.com
Table 5: Antitubercular Activity of N-phenylacetamide Derivatives Against M. tuberculosis H37Rv
| Derivative Class | Most Potent Compound(s) | MIC (μg/mL) | Reference |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides | Compound 3m | 4 | nih.govnih.gov |
| Dioxoisoindolinylmethyl-triazolyl-N-phenylacetamides | Compounds 5d, 5l | 12.5 | lppcollegerisod.ac.inresearchgate.net |
| 1,2,4-Triazol-3-thiol linked phenylacetamides | Compound 5D | 0.8 | benthamdirect.com |
| N-acylhydrazone (NAH) derivatives | Compound 8n | 2.5 | nih.gov |
Antioxidant Activity
Derivatives of this compound have demonstrated notable antioxidant properties. Studies have shown that certain acetamide derivatives possess the ability to scavenge free radicals, which are implicated in oxidative stress-related cellular damage. For instance, a mixture of acetamide, glycoside, and its derivatives was found to have strong antioxidant properties. researchgate.net The antioxidant capacity is a crucial area of investigation, as oxidative stress is a contributing factor to various pathological conditions. Some synthesized acetamide derivatives have exhibited significant antioxidant activity in research settings. nih.gov
The antioxidant activity of these compounds is often evaluated through their ability to protect biological systems from the detrimental effects of oxidative processes. nih.gov Research into flavonoid acetamide derivatives has also indicated that the incorporation of an acetamide group can enhance radical scavenging activities. Furthermore, some studies have reported that certain derivatives of similar compounds exhibit antioxidant activity that surpasses that of the well-known antioxidant, ascorbic acid.
| Compound/Derivative Class | Observed Antioxidant Effect | Reference |
| Mixture of acetamide, glycoside, and its derivates | Strong antioxidant properties | researchgate.net |
| Synthesized acetamide derivatives | Significant antioxidant activity | nih.gov |
| Flavonoid acetamide derivatives | Enhanced radical scavenging activities | |
| Certain derivatives of similar compounds | Antioxidant activity greater than ascorbic acid |
Anticonvulsant Properties of Analogous Compounds
While direct studies on the anticonvulsant properties of this compound are not extensively detailed, research on analogous compounds has revealed promising anticonvulsant activity. Derivatives of acetamides have been a focus of investigation for their potential to manage seizures. For example, a study involving the synthesis of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed that some of these compounds provided significant protection against seizures in animal models. nih.gov
The design of these molecules often involves modifying the structure of known anticonvulsant agents. In one study, twenty-two new derivatives based on a similar compound demonstrated significant anticonvulsant activity in maximal electroshock seizure tests in animal models. This suggests that the acetamide scaffold is a viable starting point for the development of new anticonvulsant drugs. The search for new anticonvulsant agents is driven by the need for more effective and less toxic treatments for epilepsy. uj.edu.pl
| Analogous Compound Class | Anticonvulsant Activity Finding | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Significant protection against seizures in animal models | nih.gov |
| Derivatives based on a similar compound | Significant anticonvulsant activity in maximal electroshock seizure tests |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to this compound has been documented. A mixture containing acetamide and its derivatives has been identified as having anti-inflammatory properties. researchgate.net Research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.
One study reported on a non-steroidal anti-inflammatory compound, N-(2-thiolethyl)-2-{2-[N'-[2,6-dichlorophenyl)aminolphenyl} acetamide, which is a derivative of acetamide. This compound was found to reduce the levels of several pro-inflammatory cytokines, such as IFN-gamma, TNF-alpha, IL-1beta, IL-6, and IL-18, in a rat model of cerebral ischemia-reperfusion. nih.gov Concurrently, it increased the levels of the anti-inflammatory cytokine IL-10. nih.gov This demonstrates the potential of acetamide derivatives to modulate the inflammatory response. Furthermore, some hydroxytriazenes based on an N-[(4-aminophenyl) sulfonyl] acetamide structure have shown experimentally validated anti-inflammatory activity. medcraveonline.com
| Compound/Derivative | Observed Anti-inflammatory Effect | Reference |
| Mixture of acetamide and its derivatives | Anti-inflammatory properties identified | researchgate.net |
| Certain acetamide derivatives | Inhibition of cyclooxygenase (COX) enzymes | |
| N-(2-thiolethyl)-2-{2-[N'-[2,6-dichlorophenyl)aminolphenyl} acetamide | Reduced pro-inflammatory cytokines and increased anti-inflammatory cytokines | nih.gov |
| Hydroxytriazenes based on N-[(4-aminophenyl) sulfonyl] acetamide | Experimentally validated anti-inflammatory activity | medcraveonline.com |
Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands
A series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives have been investigated for their ability to act as antagonists for the human Transient Receptor Potential Vanilloid 1 (hTRPV1). nih.gov TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and temperature. researchgate.net
Research has shown that 2-(3,5-dihalo 4-aminophenyl)acetamide analogues exhibit excellent antagonism of hTRPV1 activation by capsaicin (B1668287), the compound responsible for the pungency of chili peppers. nih.govresearchgate.net These acetamide analogues displayed improved potency compared to their corresponding propanamide counterparts. nih.gov The ability to block capsaicin-induced activation of TRPV1 is a key indicator of potential analgesic activity. umh.es
The most potent antagonist from the series of 2-(3,5-dihalo 4-aminophenyl)acetamide analogues demonstrated potent and selective antagonism for hTRPV1 not only to capsaicin but also to N-arachidonoyl dopamine (B1211576) (NADA) and elevated temperatures. nih.gov However, it showed only weak antagonism to activation by low pH. nih.gov This selectivity is significant as it suggests that these compounds can target specific activation pathways of the TRPV1 channel.
| Derivative Class | Modulation of TRPV1 | Specific Findings | Reference |
| 2-(3,5-dihalo 4-aminophenyl)acetamide analogues | Antagonism of hTRPV1 | Excellent antagonism of activation by capsaicin | nih.govresearchgate.net |
| Most potent 2-(3,5-dihalo 4-aminophenyl)acetamide antagonist | Selective antagonism of hTRPV1 | Potent and selective antagonism to NADA and elevated temperature; weak antagonism to low pH | nih.gov |
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Activity
The introduction of halogen atoms and alkyl groups to the 2-(4-Aminophenyl)acetamide scaffold and its related structures has been shown to modulate biological activity significantly. Analysis of 2-(4-aminophenyl)benzothiazole derivatives, for instance, revealed that incorporating alkyl and halogen residues can be effective in increasing biological activity. tandfonline.com In a study on thiazolidine-2,4-dione-acridine hybrids linked by an acetamide (B32628) group, compounds featuring electron-withdrawing groups, which include halogens, generally displayed lower IC50 values, indicating higher cytotoxic potency against cancer cell lines. mdpi.com
Similarly, the activity of certain benzylamine (B48309) derivatives of 2-mercaptobenzothiazole (B37678) acetamides is thought to be influenced by the presence of halogens. acs.org Research on Schiff bases derived from aminophenols also found a distinct correlation between the electronic effects of halogen substituents, the molecule's conformation, and its biological activity. nih.gov Specifically, a dihalogenated Schiff base demonstrated the highest antiproliferative activity against HeLa tumor cells. nih.gov These findings underscore the strategic importance of halogen and alkyl substitutions in designing more potent compounds.
Table 1: Influence of Halogen and Alkyl Substituents on Biological Activity
| Compound Class | Substituent Effect | Observed Outcome | Source(s) |
|---|---|---|---|
| 2-(4-Aminophenyl)benzothiazole derivatives | Alkyl and halogen residues | Increased biological activity | tandfonline.com |
| Thiazolidine-2,4-dione-acridine-acetamide hybrids | Electron-withdrawing groups (e.g., halogens) | Higher potency (lower IC50 values) | mdpi.com |
| Dihalogenated Schiff base of aminophenol | Dihalogenation | Highest antiproliferative activity against HeLa cells | nih.gov |
The incorporation of additional heterocyclic ring systems is a key strategy in modifying the antitumor properties of this compound derivatives. A significant body of research has focused on derivatives where the core structure is linked to other heterocyclic moieties, particularly in the context of developing anticancer agents. tandfonline.comresearchgate.netogu.edu.tr
In one study, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic systems were synthesized and evaluated for their antitumor activity. tandfonline.comresearchgate.netogu.edu.tr The 2-(4-aminophenyl)benzothiazole structure itself is known to be a potent pharmacophoric group with high antitumor activity. tandfonline.comogu.edu.tr The study found that introducing additional heterocyclic rings like benzimidazole (B57391) and imidazole (B134444) led to compounds with considerable anticancer activity against various human tumor cell lines. tandfonline.comresearchgate.net For example, two compounds were identified as being particularly active. tandfonline.comresearchgate.net
Compound 10 : N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide
Compound 16 : N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide
These findings highlight that the fusion of the acetamide scaffold with diverse heterocyclic systems can produce novel compounds with enhanced and selective antitumor profiles. tandfonline.comresearchgate.net The benzothiazole (B30560) residue, in particular, has been identified as being essential for high activity in this class of compounds. tandfonline.com
Table 2: Antitumor Activity of Selected this compound Derivatives with Heterocyclic Rings
| Compound ID | Chemical Name | Key Heterocyclic Systems | Activity Highlight | Source(s) |
|---|---|---|---|---|
| 10 | N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Benzothiazole, Benzimidazole | Considerable anticancer activity | tandfonline.comresearchgate.net |
| 16 | N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide | Benzothiazole, Imidazole | Considerable anticancer activity | tandfonline.comresearchgate.net |
Impact of Halogen and Alkyl Residues
Pharmacophoric Group Identification for Targeted Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric groups within this compound and its analogs is crucial for designing molecules with targeted activities.
The 2-(4-aminophenyl)benzothiazole structure is a well-established pharmacophoric group recognized for its potent antitumor properties. tandfonline.comresearchgate.netogu.edu.tr In the design of novel anticancer agents, this scaffold was used as the foundational pharmacophore, to which other heterocyclic systems were attached. tandfonline.com Similarly, a benzamide-acetamide structure containing a sulfonamide has been explored as a pharmacophore for urease inhibitors. acs.orgnih.gov
Pharmacophore modeling is a computational tool used to identify these essential features. nih.govjbino.com Such models for kinase inhibitors often include features like aromatic rings, hydrogen bond donors, and hydrogen bond acceptors. jbino.com For histone deacetylase 2 (HDAC2) inhibitors, a pharmacophore model was generated that consisted of one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), one hydrophobic group (HYP), and one aromatic ring (RA). nih.gov These studies, while on related structures, provide a framework for understanding the key interaction points of the this compound scaffold. The acetamide group itself can participate in hydrogen bonding, a critical interaction in many biological systems.
Molecular Design Principles for Potency and Selectivity
The rational design of potent and selective drugs based on the this compound scaffold involves applying key principles derived from SAR studies. A primary principle is the strategic modification of the core structure to enhance interactions with the biological target while minimizing off-target effects.
One successful design strategy involves lead optimization, where a prototype compound is systematically modified. nih.gov For example, a biamide derivative identified through pharmacophore screening was optimized by modifying its aromatic rings and core structure, leading to derivatives with significantly improved binding affinity (from a Ki of 777 nM to as low as 22 nM) and selectivity for the CB2 receptor. nih.gov
Computational Studies and Theoretical Approaches
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition, which governs the biological activity of a compound.
Molecular docking simulations are pivotal in predicting how strongly a ligand, such as a derivative of 2-(4-Aminophenyl)acetamide, will bind to a protein target. This binding affinity is often quantified by a docking score or binding energy, with more negative values indicating a stronger, more stable interaction.
For instance, studies on benzylidene amino phenyl acetamide (B32628) derivatives targeting the Staphylococcus aureus thymidylate kinase (SaTMK) enzyme have demonstrated the utility of this approach. The docking of these compounds revealed favorable interactions within the enzyme's active site. semanticscholar.orginnovareacademics.in One particular derivative, N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide, showed a high XP-docking score of -3.27 kcal/mol. semanticscholar.orginnovareacademics.in Further calculations using the Prime Molecular Mechanics in Generalized Born Surface Area (MM-GBSA) method provided a more detailed affinity prediction, yielding a binding free energy (ΔG Bind) of -65.80 kcal/mol. semanticscholar.orginnovareacademics.in These computational values suggest a strong and stable binding of the ligand to the SaTMK target. semanticscholar.org
Similarly, a docking study on 2-(3,5-substituted 4-aminophenyl)acetamide derivatives as antagonists for the human transient receptor potential vanilloid 1 (hTRPV1) was performed to understand their binding interactions with the receptor, providing a basis for their observed biological activity. nih.gov Such simulations are essential for rational drug design, allowing researchers to prioritize compounds with the highest predicted affinities for synthesis and experimental testing.
Beyond predicting affinity, docking analyses provide a detailed view of the specific interactions within the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively determine the binding strength and specificity of the ligand.
In the study of benzylidene amino phenyl acetamide derivatives and the TMK enzyme, docking results indicated that the compounds formed crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, including Arg48 and Arg36. semanticscholar.orginnovareacademics.in Additionally, a π-π stacking interaction with the Phe66 residue was identified, which is a common and significant stabilizing force in ligand-protein complexes. semanticscholar.orginnovareacademics.in
In another example, derivatives of 2-((4-aminophenyl)amino)-N-(4-(diphenylamino)thiazol-2-yl)acetamide were docked into the active sites of cyclo-oxygenase (COX) enzymes. orientjchem.org The analysis identified the specific binding modes and interactions responsible for the observed inhibitory activity. orientjchem.org Such detailed analyses are critical for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity. A docking study of N-(6-arylbenzo[d]thiazole-2-yl)acetamide derivatives with the urease enzyme showed that these compounds bind to a non-metallic active site, with hydrogen bonding playing a key role in their inhibitory function. mdpi.com
| Derivative Class | Protein Target | Key Interacting Residues | Interaction Types | Source |
|---|---|---|---|---|
| Benzylidene amino phenyl acetamides | Thymidylate Kinase (TMK) | Arg48, Arg36, Phe66 | Hydrogen Bonds, π-π Stacking | semanticscholar.orginnovareacademics.in |
| 2-((4-aminophenyl)amino) acetamide derivatives | Cyclo-oxygenase (COX) | Not specified | Binding within active site | orientjchem.org |
| N-(6-arylbenzo[d]thiazole-2-yl)acetamides | Urease (Site B) | Not specified | Hydrogen Bonds | mdpi.com |
| N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole | COX-1 / COX-2 | SER126, PRO125 (COX-1); HIS386, GLN454 (COX-2) | Hydrogen Bonds | uomphysics.net |
A crucial application of molecular docking is to compare the predicted binding affinity of novel compounds with that of known standard drugs or reference inhibitors. This comparative analysis helps to gauge the potential of a new compound as a therapeutic agent.
In a study involving derivatives of 2-((4-aminophenyl)amino)-N-(4-(diphenylamino)thiazol-2-yl)acetamide, the compounds were computationally screened against COX-1 and COX-2 enzymes and their docking scores were compared to that of Diclofenac, a standard anti-inflammatory drug. orientjchem.org This comparison provides a benchmark for their potential efficacy.
Similarly, designed diaryl pyrimidinamine derivatives containing an acetamide functional group were evaluated against the estrogen receptor (ER+). Their binding affinities, ranging from -155.9 to -181.4 cal/mol, were found to be superior to the standard drug Tamoxifen, which had a binding affinity of -155.2 cal/mol. ajchem-a.com This suggests that the designed compounds could be more potent inhibitors of the ER+ receptor. ajchem-a.com In another study, a series of 2-(3,5-dihalo 4-aminophenyl)acetamide analogues were compared to a previously established antagonist to understand their binding interactions within the hTRPV1 receptor. nih.gov
| Derivative Class | Protein Target | Binding Affinity (kcal/mol or cal/mol) | Standard Drug | Standard Drug Affinity (kcal/mol or cal/mol) | Source |
|---|---|---|---|---|---|
| Diaryl pyrimidinamine acetamides | Estrogen Receptor (ER+) | -155,900 to -181,400 cal/mol | Tamoxifen | -155,200 cal/mol | ajchem-a.com |
| N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole | COX-1 | -7.87 kcal/mol | Standard Drug | Not specified | uomphysics.net |
| N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole | COX-2 | -6.77 kcal/mol | Standard Drug | Not specified | uomphysics.net |
Analysis of Binding Sites and Strength
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. It is widely used to predict molecular properties and reactivity.
DFT calculations are employed to predict the chemical reactivity of molecules. cyberleninka.ru By analyzing parameters derived from the electronic structure, such as molecular electrostatic potential (MEP) and Fukui functions, researchers can identify the regions of a molecule that are most likely to participate in chemical reactions. nih.govnih.gov For acetamide derivatives, DFT can predict sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding their interactions with biological targets. nih.gov For example, in a study of 2-(2-aryl amino) phenyl acetamide derivatives, computational methods were used to predict their reactivity. cyberleninka.ru These theoretical calculations help to rationalize the observed biological activities, such as cyclooxygenase (COX-II) inhibition, and guide the synthesis of more potent analogues. cyberleninka.ru
The spatial distribution of electrons in a molecule is described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov
DFT calculations have been performed for various acetamide derivatives to determine these parameters. For example, in one study on acetamide derivatives, higher HOMO energy levels were correlated with a greater tendency to donate electrons, which was consistent with the observed biological activity of the most potent compounds. nih.gov In another investigation, a small calculated HOMO-LUMO energy gap for an N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide molecule indicated that it is chemically reactive. nih.gov For 2-(2-aryl amino) phenyl acetamide derivatives, HOMO and LUMO energies were computed to understand their electronic properties and correlate them with their potential biological activities. cyberleninka.ru
| Compound/Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 2-(2-Aryl amino) phenyl acetamide derivatives | -5.69 to -5.10 | -1.57 to -0.98 | 3.53 to 4.29 | cyberleninka.ru |
| N-(phenylsulfonyl)acetamide derivative (4a) | Not specified | Not specified | 0.800 | researchgate.net |
| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives | -7.23 | Not specified | Not specified | nih.gov |
Prediction of Reactivity
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its derivatives has been a subject of research to understand the correlation between the chemical structure and biological activity. These studies are crucial in the rational design of new compounds with enhanced therapeutic properties.
One significant QSAR analysis focused on a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives to explore their antibacterial activity against drug-resistant Staphylococcus aureus. researchgate.netnih.gov The study revealed key structural features that influence the biological activity. A notable finding from this classical QSAR analysis was the role of the methylene (B1212753) group between the phenyl ring and the carboxyamido moiety, which is present in the core structure of this compound. The presence of this methylene group was found to decrease the antibacterial activity. researchgate.netnih.gov
The QSAR models developed in this study indicated that compounds with a benzamide (B126) structure, lacking the methylene bridge, exhibited higher potency against drug-resistant S. aureus. researchgate.netnih.gov Furthermore, the analysis highlighted the importance of substituents on the phenyl ring. For instance, substituents at the R1 position with minimal width, such as alkyl groups, were found to enhance activity. researchgate.netnih.gov Additionally, introducing a group at the R3 position that increases the electron-donating capability of the phenolic ring system also led to an increase in potency. researchgate.netnih.gov
These findings suggest that while the this compound scaffold is a viable starting point, modifications to its core structure, specifically the removal or replacement of the methylene bridge, could be a strategic approach to enhance its antibacterial efficacy.
| Structural Feature | Impact on Antibacterial Activity (vs. S. aureus) | Reference |
| Methylene group (present in this compound) | Decreased activity | researchgate.netnih.gov |
| Benzamide moiety (lacking the methylene group) | Increased activity | researchgate.netnih.gov |
| Alkyl substituents at R1 position | Enhanced activity | researchgate.netnih.gov |
| Electron-donating group at R3 position | Increased potency | researchgate.netnih.gov |
Pharmacokinetics and ADMET Property Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the viability of a compound as a drug candidate. Several computational studies on derivatives of this compound have been conducted to evaluate their pharmacokinetic profiles and drug-likeness.
A study on a series of diaryl pyrimidinamine derivatives, which incorporate a modified this compound structure, predicted their ADMET and pharmacokinetic properties. ajchem-a.comajchem-a.com The in silico analysis revealed that these designed compounds generally possess drug-like properties. ajchem-a.comajchem-a.com Although they violated one of Lipinski's rules of five (molecular weight > 500), they exhibited a favorable bioavailability score of 0.55, suggesting good permeability and bioavailability. ajchem-a.comajchem-a.com
Similarly, research on novel 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate (B1210297) derivatives, which are structurally related to this compound, demonstrated promising ADMET properties. jpionline.org These compounds were found to adhere to Lipinski's rule of five, indicating good drug-likeness. jpionline.org The favorable ADMET profiles suggest that these derivatives have the potential to be developed as effective antibacterial agents. jpionline.org
Furthermore, in silico toxicity assessments using tools like the ProTox-II web server have been employed for derivatives such as 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines. These studies predicted a lack of hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, or cytotoxic effects for the tested compounds. als-journal.com The SwissADME software also supported the drug-likeness and high gastrointestinal absorption of these derivatives. als-journal.com
| Compound Series | Predicted ADMET Properties | Reference |
| Diaryl pyrimidinamine derivatives | Drug-likeness, good permeability and bioavailability (bioavailability score = 0.55) | ajchem-a.comajchem-a.com |
| 2-Aminophenyl-2-(2,4,5-triphenylimidazole) acetate derivatives | Adherence to Lipinski's rule of five, good drug-likeness | jpionline.org |
| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | No predicted hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, or cytotoxicity; high gastrointestinal absorption | als-journal.com |
Analytical Techniques for Characterization
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(4-Aminophenyl)acetamide by examining the interaction of the molecule with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.
Key FTIR spectral data for this compound and its derivatives show distinct peaks. For the parent compound, N-(4-aminophenyl) acetamide (B32628), synthesized samples exhibit absorption peaks for the amide N-H stretch in the range of 3280-3368 cm⁻¹. researchgate.net In some cases, the aromatic C-H stretch appears between 3061 cm⁻¹ and 3126 cm⁻¹. researchgate.net For the monohydrochloride salt of a related compound, the N-H stretches of the primary amine are observed as broad peaks between 3300 and 3500 cm⁻¹, while the amide N-H stretch is seen at 3200–3300 cm⁻¹. Protonation of the amino group in the hydrochloride salt can shift the N-H stretching vibrations to lower wavenumbers, typically around 2800–3000 cm⁻¹, due to the formation of N–H···Cl hydrogen bonds. The prominent C=O stretch of the amide carbonyl group is consistently observed around 1650-1670 cm⁻¹.
Table 1: Key FTIR Peaks for this compound and Related Compounds
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Amide N-H Stretch | 3280-3368 | researchgate.net |
| Primary Amine N-H Stretch | 3300-3500 | |
| Amide C=O Stretch | 1650-1670 | |
| Aromatic C-H Stretch | 3061-3126 | researchgate.net |
Ultraviolet-Visible (UV/VIS) Spectroscopy
UV/VIS spectroscopy provides insights into the electronic transitions within the molecule. For synthesized N-(4-aminophenyl) acetamide, absorption peaks have been recorded at approximately 206 nm and 246 nm. researchgate.net Another source indicates a maximum absorption (λmax) for the parent compound at around 280 nm, corresponding to the π→π* transition of the aromatic ring. The solvent and the protonation state of the molecule can influence the exact position of these absorption bands. For instance, protonation in the hydrochloride form may cause a red shift (a shift to longer wavelengths).
Table 2: UV/VIS Absorption Maxima for this compound
| λmax (nm) | Solvent/Conditions | Reference |
|---|---|---|
| 206, 246 | Not specified | researchgate.net |
| ~280 | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.
¹H NMR: The proton NMR spectrum of this compound derivatives shows characteristic signals. For the free base form of N-(4-aminophenyl)acetamide, the aromatic amine (NH₂) protons typically appear as a broad signal between δ 4.5 and 5.0 ppm. The methyl protons of the acetamide group (CH₃) resonate as a singlet at approximately δ 2.1 ppm. The aromatic protons appear as a multiplet in the region of δ 6.5–7.5 ppm. In a synthesized N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the OCH₂ protons were observed as a singlet at δ 4.65 ppm, the NH₂ protons as a singlet at δ 4.68 ppm, and the aromatic protons as a multiplet between δ 6.52 and 7.41 ppm. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the acetamide group is a key indicator, with its resonance typically appearing around δ 167-170 ppm. evitachem.com In the case of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a series of signals were observed at δ 67.54, 112.97, 116.24, 116.55, 117.47, 122.70, 126.48, 126.87, 132.55, and 143.05 ppm. researchgate.net
Table 3: Representative NMR Data for this compound Derivatives
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic NH₂ | 4.5-5.0 (broad) | |
| ¹H | Acetamide CH₃ | 2.1 (singlet) | |
| ¹H | Aromatic Protons | 6.5-7.5 (multiplet) | |
| ¹³C | Carbonyl Carbon | 167-170 | evitachem.com |
Mass Spectrometry (MS/LC-MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In the analysis of synthesized N-(4-aminophenyl) acetamide using LC-MS/MS, a molecular ion peak [M+1]⁺ was observed at m/z = 151.1, which corresponds to the calculated molecular weight. researchgate.net A significant fragment peak was also noted at m/z = 109.1. researchgate.net High-resolution mass spectrometry (HRMS) is employed to validate molecular ion peaks with high accuracy, often with an error of less than 1 ppm. For instance, LC-ESI-QTOF analysis of 4'-Aminoacetanilide showed a precursor ion [M+H]⁺ at m/z 151.0866. massbank.jp
Table 4: Mass Spectrometry Data for N-(4-Aminophenyl)acetamide
| Technique | Ion | m/z | Reference |
|---|---|---|---|
| LC-MS/MS | [M+1]⁺ | 151.1 | researchgate.net |
| LC-MS/MS | Fragment | 109.1 | researchgate.net |
| LC-ESI-QTOF | [M+H]⁺ | 151.0866 | massbank.jp |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While a search was conducted for EPR spectroscopic data for this compound, no specific studies detailing its application for this particular compound were found in the provided search results. This technique is generally more applicable to radicals or paramagnetic metal complexes.
Chromatographic Techniques
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a widely used method. For instance, the purity of 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide, a more complex derivative, was determined to be approximately 99.8% by HPLC. google.com Reverse-phase (RP) HPLC methods are common, often utilizing a C18 column. sielc.com One such method for a related compound employed a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is typically substituted for phosphoric acid. sielc.com Thin-layer chromatography (TLC) is also utilized for monitoring reaction progress and preliminary purity checks, with one study reporting an Rf value of 0.43 for a synthesized sample. researchgate.net
Table 5: Chromatographic Methods for this compound and Derivatives
| Technique | Column/Stationary Phase | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| HPLC | Octyl silyl (B83357) silica (B1680970) gel (L3) | Water (pH 3.0)/Methanol | Purity determination | google.com |
| RP-HPLC | Newcrom R1 (C18) | Acetonitrile/Water/Phosphoric Acid | Analysis | sielc.com |
| TLC | Not specified | Not specified (Rf = 0.43) | Purity check | researchgate.net |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental technique employed primarily to monitor the progress of chemical reactions during the synthesis of acetamide derivatives. evitachem.comgoogle.com It is a rapid and effective method for qualitatively assessing the conversion of starting materials to products and identifying the presence of impurities. researchgate.net For instance, in the synthesis of various acetamides, TLC is used to check the consumption of the starting ketoxime and the formation of the final amide product. rsc.org
The process involves spotting the reaction mixture on a TLC plate, which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica gel) and the mobile phase. Visualization under UV light or with iodine vapors reveals the separated spots, and the retention factor (Rf) for each spot is calculated. rsc.org In the analysis of related compounds, a purity of ≥98.0% has been confirmed using TLC. sigmaaldrich.com
Below is a table showing representative TLC conditions used for analyzing acetamide derivatives.
| Parameter | Details | Reference |
| Stationary Phase | Alumina silica gel 60F254 | rsc.org |
| Mobile Phase | Dichloromethane:Methanol (95:5) | rsc.org |
| Visualization | UV light (254 nm), Iodine vapors | rsc.org |
| Example Rf Value | 0.25 - 0.48 | rsc.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the quantitative analysis of this compound and its derivatives. It is predominantly used to determine the purity of the final compound with high precision and to quantify any impurities that may be present. google.com Purity levels exceeding 95% are commonly verified by HPLC analysis for related acetamides. In some cases, purities as high as 98.33% to 99.8% have been reported for complex acetamide-based pharmaceutical compounds. google.com
The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. A UV detector is typically used for detection and quantification. google.com
The following table outlines typical chromatographic conditions used for the analysis of related acetamide compounds.
| Parameter | Details | Reference |
| Apparatus | Liquid chromatograph with a variable wavelength UV-detector | google.com |
| Column | Symmetry Shield RP18, 250 x 4.6 mm, 5 µm | google.com |
| Purity Achieved | >95% to 99.8% | google.com |
| Application | Quantification of purity and detection of trace byproducts | google.com |
X-ray Diffraction (XRD) Studies for Crystal Structure Elucidation
X-ray Diffraction (XRD) is the definitive method for elucidating the three-dimensional molecular structure of crystalline solids. While specific XRD studies for this compound are not detailed in the provided results, extensive research on structurally analogous compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide and other derivatives, demonstrates the power of this technique. nih.govresearchgate.netresearchgate.net Such studies confirm the molecular geometry, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (crystal packing). researchgate.net For example, the structure of a related indole (B1671886) acetamide derivative was solved by direct methods and refined to a final R-value of 0.043, confirming its monoclinic crystal system with space group P21/c. researchgate.net
Analysis of Intermolecular Interactions (e.g., N-H...O, N-H...Cg)
The stability of a crystal structure is heavily dependent on a network of intermolecular interactions. XRD analysis allows for the precise measurement of distances and angles, enabling the identification of these non-covalent bonds. In studies of related acetamide compounds, hydrogen bonds such as N-H···O are consistently identified as primary contributors to the crystal packing. nih.govresearchgate.netresearchgate.net Additionally, weaker interactions like N-H···Cg (where Cg is the centroid of a phenyl ring) and C-H···π interactions play a significant role in stabilizing the three-dimensional supramolecular architecture. nih.govresearchgate.net The packing of molecules in one indole derivative, for instance, is governed by N-H···O and C-H···O intermolecular hydrogen bonds, which create an infinite stacking chain. researchgate.net
| Interaction Type | Description | Role in Crystal Structure | Reference |
| N-H···O | Hydrogen bond between an amine/amide hydrogen and an oxygen atom. | Stabilizes crystal packing, often forming chains or layers. | nih.govresearchgate.netresearchgate.net |
| N-H···Cg | Hydrogen bond between an amine hydrogen and the π-system of a phenyl ring. | Contributes to the overall stability of the crystal structure. | nih.govresearchgate.net |
| C-H···π | Weak hydrogen bond between a carbon-bound hydrogen and a π-system. | Contributes to molecular packing and stabilization. | researchgate.net |
Hirshfeld Surfaces and 2D Fingerprints Plot Analysis
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.org This analysis is performed on crystal structures determined by XRD. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Intense red spots on the dnorm surface indicate strong hydrogen bonding interactions, such as N-H···O. researchgate.net
The table below shows a typical breakdown of intermolecular contacts from a Hirshfeld analysis of a related compound. iucr.org
| Intermolecular Contact | Contribution (%) |
| H···H | 53.8% |
| H···C / C···H | 21.7% |
| H···N / N···H | 13.6% |
| H···O / O···H | 10.8% |
Energy Framework Analysis
To further understand the stability of the crystal structure, energy framework analysis is employed. This computational method, often using the CrystalExplorer software package, quantifies the pairwise interaction energies between molecules in the crystal lattice. nih.govresearchgate.netuomphysics.net The analysis calculates different energy components—electrostatic, polarization, dispersion, and exchange-repulsion—to determine the dominant forces responsible for the crystal's stability. uomphysics.net This method allows for the visualization of the energy frameworks as cylinders, where the size of the cylinder corresponds to the strength of the interaction energy, providing a clear picture of the molecular packing topology. researchgate.net This analysis is crucial for understanding the nature and magnitude of the forces holding the crystal together. nih.govuomphysics.net
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides the percentage composition of elements—typically carbon (C), hydrogen (H), and nitrogen (N)—in the sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₈H₁₀N₂O for this compound). nist.govnih.gov A close agreement between the found and calculated values, typically within ±0.4% or ±0.5%, confirms the elemental composition and supports the identity of the compound. rsc.orgresearchgate.net
The theoretical elemental composition for this compound is presented in the table below.
| Element | Symbol | Theoretical Composition (%) |
| Carbon | C | 63.97% |
| Hydrogen | H | 6.72% |
| Nitrogen | N | 18.65% |
| Oxygen | O | 10.65% |
Future Research Directions and Therapeutic Potential
Design of New Anticancer Agents and Optimization for Selectivity
The quest for more effective and less toxic cancer therapies has led researchers to utilize the 2-(4-aminophenyl)acetamide core to develop novel anticancer agents. A significant focus of this research is the optimization of these derivatives for improved selectivity towards cancer cells, thereby minimizing damage to healthy tissues.
Targeting Cancer-Specific Proteins
A key strategy in modern cancer drug design is the targeting of proteins that are specifically overexpressed or mutated in cancer cells. Derivatives of this compound are being rationally designed to inhibit such proteins, demonstrating significant promise in preclinical studies.
One notable area of investigation involves the development of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. For instance, derivatives of 2-aminothiazole, which can be synthesized from this compound precursors, have been evaluated for their anticancer properties. Some of these compounds have shown selective inhibitory activity against key kinases implicated in tumor growth and angiogenesis. nih.gov A specific example is the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a potent and selective inhibitor of Aurora kinase B (AURKB), an enzyme that plays a critical role in cell division and is often overexpressed in various cancers. nih.gov This compound has demonstrated oral activity in mouse xenograft models, highlighting its potential for further clinical development. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives synthesized using ethyl 2-(4-aminophenyl)acetate (B8474992) have been identified as inhibitors of the RET (rearranged during transfection) kinase, a driver in certain types of thyroid and lung cancers. nih.gov
Another critical target is the Bcl-2 family of proteins, which regulate apoptosis (programmed cell death). Cancer cells often evade apoptosis by overexpressing anti-apoptotic Bcl-2 proteins. Novel indole-based compounds incorporating a 2-morpholin-4-yl-N-(4-aminophenyl)-acetamide moiety have been designed as Bcl-2 inhibitors. nih.gov These compounds have shown potent inhibitory activity against breast and lung cancer cell lines, inducing apoptosis and cell cycle arrest. nih.gov
The table below summarizes some of the cancer-specific proteins targeted by derivatives of this compound and the corresponding therapeutic approaches.
| Target Protein | Derivative Class | Therapeutic Rationale | Key Findings |
| Aurora Kinase B (AURKB) | Quinazoline derivatives | Inhibition of cell division in cancer cells. nih.gov | Orally active selective inhibitor demonstrated efficacy in xenograft models. nih.gov |
| Bcl-2 | Indole-based derivatives | Induction of apoptosis in cancer cells. nih.gov | Potent activity against breast and lung cancer cell lines. nih.gov |
| RET Kinase | Pyrrolo[2,3-d]pyrimidine derivatives | Inhibition of growth in RET-fusion driven cancers. nih.gov | Identification of potent RET kinase inhibitors. nih.gov |
| VEGFR-2 | 2-aminothiazole derivatives | Inhibition of angiogenesis (tumor blood vessel formation). nih.gov | A derivative with a meta-halogen on the phenyl ring showed significant inhibition. nih.gov |
| Matrix Metalloproteinase-2 (MMP-2) | N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Inhibition of tumor invasion and metastasis. researchgate.net | The compound was highlighted as a very promising MMP-2 inhibitor. nih.govresearchgate.net |
Development of Radiopharmaceuticals and Imaging Agents
The this compound framework is also being exploited for the development of agents for medical imaging, particularly for cancer diagnosis and the study of neurological disorders. By attaching a radioisotope to these molecules, they can be used as probes in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
A significant advancement is the development of PET tracers for imaging tau pathology in neurodegenerative diseases like Alzheimer's. A quinolone derivative, 2-(4-aminophenyl)-6-(2-([18F]fluoroethoxy))quinoline ([18F]THK523), has shown high affinity and selectivity for tau fibrils in both in vitro and in vivo studies. scielo.brscielo.brcore.ac.uk This selectivity is crucial for differentiating tau pathology from other protein aggregates, such as β-amyloid plaques. scielo.brscielo.br
In the realm of cancer imaging, researchers have synthesized a fluorescein (B123965) isothiocyanate (FITC) labeled folic acid derivative using N-(2-Aminoethyl)-2-(4-aminophenyl)acetamide. ontosight.ai This fluorescent agent demonstrated good tumor-targeting capabilities in mice, accumulating in tumors with minimal uptake in other major organs, suggesting its potential for developing tumor-imaging agents. ontosight.ai Furthermore, efforts are underway to create radiolabeled versions for PET and SPECT. For example, 11C-radiolabelled 2-carboranyl benzothiazoles, analogues of 2-(4-aminophenyl)benzothiazole, have been synthesized for potential use in PET imaging. mdpi.com There is also research into 99mTc-labeled conjugates for SPECT imaging. researchgate.net
The following table details some of the imaging agents developed from this compound derivatives.
| Imaging Agent Name/Class | Isotope/Label | Imaging Modality | Target | Application |
| [18F]THK523 | 18F | PET | Tau protein fibrils | Diagnosis and study of neurodegenerative diseases. scielo.brscielo.br |
| FA-EA-(FITC)2 | FITC | Fluorescence Imaging | Folate receptor | Tumor imaging. ontosight.ai |
| 2-Carboranyl Benzothiazoles | 11C | PET | Undisclosed (cancer-related) | Cancer imaging. mdpi.com |
| Folate-PEG-CKK(2)-DTPA conjugate | 99mTc | SPECT | Folate receptor | Lymphatic metastasized tumor imaging. researchgate.net |
Exploration of Other Pharmacological Targets
Beyond oncology, the structural versatility of this compound has prompted investigations into its potential for treating a range of other conditions.
Anti-inflammatory Activity: Several derivatives have been synthesized and evaluated for their anti-inflammatory properties. jyoungpharm.inresearchgate.net For example, N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide and 2-(4-aminophenyl)-N-cyclohexylacetamide are being investigated for their potential in treating inflammatory diseases and managing pain. smolecule.com Some oxadiazole derivatives prepared from a this compound precursor also showed moderate to good anti-inflammatory activity in animal models. jyoungpharm.in
Antimicrobial Agents: The search for new antibiotics to combat resistant strains is a global health priority. Researchers have synthesized benzimidazole (B57391) and pyrimidine (B1678525) derivatives from this compound that exhibit antibacterial activity. researchgate.net A series of N-(2-hydroxy-4(or 5)-aminophenyl)phenylacetamide derivatives demonstrated a broad spectrum of activity against various bacteria and fungi, including drug-resistant strains. nih.gov Additionally, acetamide (B32628) derivatives of 2-mercaptobenzothiazole (B37678) have shown significant antibacterial and antibiofilm activity. acs.org
Neurodegenerative Diseases: The blood-brain barrier penetrating capabilities of some this compound derivatives make them attractive candidates for treating central nervous system disorders. Derivatives are being explored as potential anti-cholinesterase agents for the management of Alzheimer's disease. bohrium.comnih.gov Furthermore, some studies have indicated potential neuroprotective effects, with the ability to mitigate neuronal damage in models of neurodegenerative diseases.
Other Targets: The inhibitory potential of these derivatives extends to other enzymes. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown significant urease inhibition activity, which could be relevant for treating infections by urease-producing bacteria like Helicobacter pylori. mdpi.com Derivatives are also being designed as sphingosine (B13886) kinase (SK) inhibitors, which are implicated in inflammatory diseases and cancer. acs.org
Leveraging this compound as a Building Block in Organic Synthesis
The chemical reactivity of the amino and acetamide groups, combined with the stable phenyl ring, makes this compound and its precursors valuable building blocks in organic synthesis. nih.govscielo.br It serves as a versatile starting material or intermediate for constructing more complex molecules with desired biological activities. acs.org
Its utility is demonstrated in the synthesis of various heterocyclic systems known for their pharmacological importance. For example, it is used in the preparation of:
Benzothiazoles: These are synthesized by reacting this compound precursors with appropriate reagents and have shown potent antitumor activity. ontosight.ai
Indole-based structures: Used to create Bcl-2 inhibitors for cancer therapy. nih.gov
Oxadiazoles: Synthesized to develop agents with anti-inflammatory properties. jyoungpharm.in
Pyrrolo[2,3-d]pyrimidines: Serving as a core for RET kinase inhibitors. nih.gov
Indenopyrazoles: Investigated as potential kinase inhibitors. ontosight.ai
The compound's role as a scaffold allows for systematic modifications and the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. Its application as a fundamental component in drug discovery, material science, and chemical research underscores its importance in the field of synthetic chemistry.
Q & A
Q. What are the standard synthetic routes for 2-(4-Aminophenyl)acetamide, and how are purity and yield optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between 4-aminophenyl precursors and acetylating agents. For example, 2-(4-aminophenyl)benzothiazole derivatives are synthesized via coupling reactions using 4-aminophenyl groups as pharmacophoric cores . Optimization includes:
- Reagent Selection : Acetic anhydride or acetyl chloride for acetylation.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) achieves >95% purity .
Yield improvements focus on stoichiometric control (1:1 molar ratio of reactants) and inert atmospheres to prevent oxidation .
Q. How is structural characterization of this compound and its derivatives validated?
- Methodological Answer : Multimodal analytical techniques are employed:
- NMR Spectroscopy : H and C NMR confirm acetamide linkage (e.g., carbonyl resonance at ~168-170 ppm) and aromatic proton environments .
- LC-HRMS/MS : Validates molecular ion peaks (e.g., [M+H] at m/z 151.1 for the parent compound) and fragmentation patterns .
- XRD : Resolves crystalline structure and hydrogen-bonding networks in solid-state forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural assignments of this compound isomers?
- Methodological Answer : Discrepancies arise in ortho/meta/para isomer differentiation. A case study demonstrated misassignment of 2-(3-hydroxyphenyl)acetamide as the ortho-isomer due to flawed reference materials. Resolution involves:
- Isomer-Specific Synthesis : Separate routes for ortho, meta, and para derivatives (e.g., regioselective sulfonation or hydroxylation).
- Comparative NMR : Distinct coupling constants (e.g., ortho protons show Hz vs. meta Hz).
- HRMS Isotopic Patterns : Differentiate sulfated metabolites via exact mass (<1 ppm error) .
Q. What computational approaches support mechanistic studies of this compound derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-311++G**) optimizes molecular geometry and predicts vibrational spectra (e.g., acetamide C=O stretching at 1670 cm) .
- Molecular Docking : Screens derivatives for binding affinity to targets (e.g., triazinoindole-based compounds docked to bacterial enzymes with ∆G = -8.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
Q. How are in vivo applications of this compound derivatives evaluated in disease models?
- Methodological Answer :
- Autoimmune Models : Derivatives like SR1001 (a synthetic ROR ligand) suppress TH17 differentiation in EAE (experimental autoimmune encephalomyelitis) mice. Dosage: 50 mg/kg/day orally; efficacy measured via IL-17 ELISA (↓70% vs. control) .
- Antimicrobial Assays : Microbroth dilution (MIC = 8–32 µg/mL against S. aureus) and time-kill kinetics (3-log reduction in 12 hours) .
- Metabolite Tracking : LC-MS/MS quantifies sulfate conjugates (e.g., M1 metabolite at m/z 231.04 in urine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
